(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone
Description
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O4/c28-23(21-2-1-9-29-21)27-19(15-3-5-16-18(10-15)25-8-7-24-16)12-17(26-27)14-4-6-20-22(11-14)31-13-30-20/h1-11,19H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQHNAUNRYJWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CO4)C5=CC6=NC=CN=C6C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activities, synthesis, and relevant research findings.
Chemical Structure
The molecular formula of the compound is . The structure features a benzo[d][1,3]dioxole moiety, quinoxaline ring, and a furan group, which contribute to its diverse biological properties.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties. It has been effective against various strains of Gram-positive and Gram-negative bacteria as well as fungi.
- Anticancer Potential : Preliminary in vitro studies suggest that the compound exhibits antiproliferative effects on cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, although detailed mechanisms are still under investigation.
Antimicrobial Activity
In a study evaluating the antimicrobial effects of various derivatives, the compound showed promising results against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 625–1250 µg/mL |
| Escherichia coli | 500–1000 µg/mL |
| Candida albicans | 250–500 µg/mL |
These findings suggest that modifications to the structure can enhance antimicrobial efficacy.
Anticancer Studies
Research has focused on the antiproliferative effects of the compound on several cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate to high activity.
The proposed mechanisms through which the compound exerts its biological effects include:
- Interference with DNA Synthesis : The presence of quinoxaline may disrupt DNA replication in bacterial cells.
- Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in tumor cells, leading to cell death.
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
-
Study on Antibacterial Activity :
- Researchers synthesized a series of derivatives and tested their activity against common pathogens. The results indicated that structural variations significantly impacted antibacterial potency.
-
Anticancer Efficacy Assessment :
- A study evaluated the effect of the compound on MCF-7 cells. Results showed a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer drug.
Scientific Research Applications
Antibacterial Activity
Research has indicated that derivatives of compounds containing the benzo[d][1,3]dioxole and pyrazole moieties exhibit significant antibacterial properties. For instance, a study synthesized related compounds and evaluated their activity against various Gram-positive and Gram-negative bacteria. The results showed promising antibacterial effects, with some derivatives demonstrating minimal inhibitory concentrations (MICs) as low as 80 nM against Staphylococcus aureus and Sarcina species .
Anticancer Potential
Compounds similar to (3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone have been investigated for anticancer properties. The quinoxaline moiety is known for its ability to interact with DNA and inhibit cancer cell proliferation. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .
Corrosion Inhibition
The compound's application extends to materials science, specifically as a corrosion inhibitor. Organic compounds containing heteroatoms have demonstrated efficacy in mitigating corrosion processes in metals. Studies have shown that incorporating such compounds into protective coatings can enhance their performance against corrosive environments .
Structural Characteristics
The molecular formula of (3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is , with a molecular weight of 412.4 g/mol. Its structural complexity allows for various interactions at the molecular level, which is critical for its biological activity.
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Analogues and Their Properties
Key Differences and Implications
The furan-2-yl methanone group may improve solubility in polar solvents compared to the 4-trifluoromethylphenyl group in , which is highly lipophilic.
Synthetic Routes :
- The target compound likely follows a synthesis pathway similar to Compound 1 , involving cyclization of a chalcone precursor with hydrazine hydrate, followed by acylation with furan-2-yl carbonyl chloride. This contrasts with the tert-butyl derivative in , which requires specialized acylation steps with bulky substituents.
Physicochemical Properties: Melting Points: Compound 1 (186°C) vs. Compound 4a (152°C) : The lower melting point of acylated derivatives (e.g., 4a) suggests reduced crystallinity due to steric hindrance from the methanone group. NLO Properties: Pyrazoline derivatives with electron-withdrawing groups (e.g., quinoxaline) are predicted to exhibit superior NLO responses compared to those with electron-donating groups (e.g., tert-butyl) .
Research Findings and Comparative Analysis
Antimicrobial Activity
- Compound 1 (with furan-2-yl and benzo[d][1,3]dioxol-5-yl) showed moderate activity against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL) .
Anticonvulsant Potential
- Compound 2 demonstrated significant anticonvulsant effects (ED50 = 25 mg/kg) in murine models . The target compound’s quinoxaline moiety, a known GABA receptor modulator, could further improve efficacy, but its larger size may reduce blood-brain barrier penetration.
Computational Insights
- DFT studies on analogous pyrazoline methanones (e.g., (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone) revealed strong agreement between theoretical and experimental data, suggesting that similar computational approaches could predict the target compound’s reactivity and NLO properties .
Q & A
Q. What are the established synthetic routes for this compound, and what reagents/conditions are critical for its preparation?
The compound is synthesized via multi-step reactions involving:
- Condensation reactions : Reacting hydrazide derivatives with acid chlorides in chloroform, using triethylamine as a base to facilitate nucleophilic acyl substitution .
- Cyclization : Formation of the pyrazoline core under reflux conditions with ethanol as a solvent .
- Purification : Recrystallization from ethanol to achieve >95% purity . Key reagents include benzo[d][1,3]dioxol-5-yl and quinoxalin-6-yl precursors, with reaction times ranging from 18 hours (room temperature) to reflux conditions .
Q. How is structural confirmation performed for this compound?
Structural validation relies on:
- Spectroscopy :
-
IR : Peaks at 1650–1700 cm⁻¹ confirm carbonyl groups .
-
¹H NMR : Signals for OCH2O (δ ~5.93 ppm), pyrazoline-H (δ ~5.35 ppm), and tert-butyl groups (δ ~1.29 ppm) .
-
MS : Molecular ion peaks (e.g., m/z 480.28 for C25H28N4O6) .
- Elemental analysis : Matching calculated and observed C/H/N ratios .
Parameter Example Data from Analogous Compounds Melting Point 176–228°C (varies by substituent) Yield 58–86% (depends on reaction optimization)
Advanced Research Questions
Q. What strategies resolve conflicting spectroscopic data during structural elucidation?
Discrepancies (e.g., unexpected splitting in NMR or missing MS fragments) require:
- Multi-technique cross-validation : Combining 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
- X-ray crystallography : Definitive confirmation via crystal structure analysis, as demonstrated for related pyrazolyl-methanone derivatives .
- Computational modeling : DFT calculations to predict NMR/IR spectra and compare with experimental data .
Q. How can reaction conditions be optimized to minimize by-products in the synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst screening : Use of Lewis acids (e.g., ZnCl2) to accelerate cyclization .
- Temperature control : Lowering reaction temperatures reduces side reactions (e.g., oxidation of quinoxaline moieties) .
- By-product analysis : HPLC-MS monitoring identifies impurities, guiding iterative optimization .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Docking studies : Molecular docking with target proteins (e.g., GABA receptors for anticonvulsant activity) identifies binding affinities .
- ADMET prediction : Tools like SwissADME assess bioavailability, metabolic stability, and toxicity .
- DFT-based reactivity indices : Fukui functions and HOMO-LUMO gaps predict electrophilic/nucleophilic sites .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activity data?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., hippocampal neurons for anticonvulsant studies) .
- Control experiments : Compare with structurally similar compounds to isolate moiety-specific effects .
- Meta-analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., substituent-dependent IC50 variations) .
Methodological Tables
Table 1: Key Spectral Signatures for Structural Confirmation
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Carbonyl (C=O) | 1650–1700 | N/A |
| OCH2O (benzodioxole) | N/A | 5.93 (s, 2H) |
| Pyrazoline-H | N/A | 3.48–3.54 (m, 1H) |
| Quinoxaline aromatic H | N/A | 7.80–8.20 (m, 4H) |
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 25°C (condensation) | Reduces decomposition |
| Solvent | Chloroform (condensation) | Enhances reagent solubility |
| Catalyst | Triethylamine | Neutralizes HCl by-products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
